![molecular formula C17H13F3N2OS B6578954 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole CAS No. 1171096-23-3](/img/structure/B6578954.png)

2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

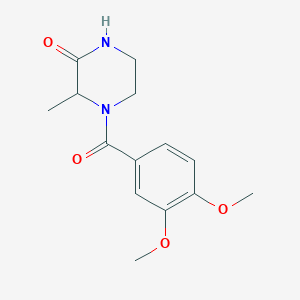

The compound “2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is substituted with a benzyl group at the 2-position and a (3-trifluoromethylphenyl)methylsulfanyl group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which would likely have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the oxadiazole ring and the trifluoromethyl group. The oxadiazole ring is a heterocycle and may undergo reactions typical of such structures. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Anticancer Activity : Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and sulfur-containing group make it an interesting candidate for inhibiting cancer cell growth .

- Antimicrobial Properties : The trifluoromethyl group and oxadiazole ring contribute to its antimicrobial activity. Scientists explore its effectiveness against bacteria, fungi, and other pathogens .

Materials Science and Organic Electronics

- Organic Semiconductors : The electron-rich oxadiazole moiety allows for efficient charge transport. Researchers have studied its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .

- Photovoltaics : The compound’s electron-accepting properties make it suitable for organic solar cells. Investigations focus on optimizing its energy levels and stability .

Chemical Biology and Enzyme Inhibition

- Enzyme Inhibitors : The benzyl group can be modified to create enzyme inhibitors. Scientists explore its potential in blocking specific enzymes involved in disease pathways .

Coordination Chemistry and Metal Complexes

- Ligand Design : The sulfur atom in the benzyl group can coordinate with metal ions. Researchers synthesize metal complexes using this compound as a ligand, exploring their catalytic and magnetic properties .

Agrochemicals and Pesticides

- Herbicides and Fungicides : The trifluoromethyl group enhances lipophilicity, which affects the compound’s bioavailability. Scientists investigate its potential as a herbicide or fungicide .

Fluorescent Probes and Imaging Agents

- Fluorescence Properties : The compound’s aromatic system and sulfur-containing group allow for fluorescence. Researchers develop fluorescent probes for cellular imaging and bioanalytical applications .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2OS/c18-17(19,20)14-8-4-7-13(9-14)11-24-16-22-21-15(23-16)10-12-5-2-1-3-6-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUUNSMZXNDZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578873.png)

![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6578888.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B6578896.png)

![1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B6578902.png)

![3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6578908.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide](/img/structure/B6578915.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6578923.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6578925.png)

![2-(5-chlorothiophen-2-yl)-5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6578948.png)

![1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B6578969.png)

![2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578981.png)

![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B6578992.png)